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Compound of Interest

Compound Name: 2,4'-Dichlorobenzophenone

Cat. No.: B146651

Introduction

2,4'-Dichlorobenzophenone is a versatile chemical intermediate that serves as a crucial
building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique
structure, featuring a benzophenone core with chlorine atoms at the 2 and 4' positions,
provides reactive sites for a range of chemical transformations. This allows for the construction
of complex molecular architectures found in several important drugs. This document provides
detailed application notes and experimental protocols for the use of 2,4'-
dichlorobenzophenone and its derivatives in the synthesis of intermediates for the antifungal
agents ketoconazole and miconazole, and the antidepressant sertraline.

Synthesis of Ketoconazole Intermediates

Ketoconazole is a broad-spectrum antifungal agent. A key precursor, 2,4-
dichloroacetophenone, which can be synthesized from precursors related to 2,4'-
dichlorobenzophenone, is often used as a starting material. The synthesis involves the
formation of a dioxolane ring, followed by bromination, substitution with imidazole, and
subsequent coupling with a piperazine moiety.

Experimental Protocols

Protocol 1.1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-
methanol (3)
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This protocol outlines the initial steps in the synthesis of a key ketoconazole intermediate
starting from 2,4-dichloroacetophenone.

Ketalization: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 2,4-
dichloroacetophenone (189 g, 1.0 mol), glycerine (110 g, 1.2 mol), p-toluenesulfonic acid
monohydrate (6 g) in benzene (400 mL) and n-butanol (200 mL) is refluxed for 24 hours with
azeotropic removal of water.[1]

Bromination: After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise
over 2 hours.[1] The mixture is stirred for an additional 30 minutes and then evaporated in
vacuo.[1]

Work-up and Isolation: The residue is dissolved in dichloromethane (CH2Clz), washed with 6
N NaOH solution (200 mL), dried over magnesium sulfate (MgSOa), and the solvent is
evaporated in vacuo to yield the product as an oil.[1]

Protocol 1.2: Synthesis of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yllmethyl
Benzoate (4)

Benzoylation: To a solution of the crude oil from Protocol 1.1 (311.2 g, 0.91 mol) in dry
pyridine (600 mL) at 5 °C, benzoyl chloride (140.5 g, 1.0 mol) is added dropwise over 1 hour.

[1]

Reaction Quench and Extraction: The mixture is stirred for 2.5 hours and then diluted with
water. The product is extracted with chloroform (CHCIs). The organic layer is washed with 6
N HCI, dried over MgSOa, and evaporated in vacuo.[1]

Purification: The oily residue is solidified by stirring with methanol. The solid is then purified
by crystallization from ethanol to afford the pure cis isomer.[1]

Protocol 1.3: Synthesis of cis-1-Acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-
ylmethyl)-1,3-dioxolan-4-yllmethoxy}phenyl)piperazine (Ketoconazole)

e Imidazole Coupling: A solution of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-
yllmethyl benzoate (4) (220.0 g, 0.492 mol) and a threefold excess of imidazole (100.0 g,
1.476 mol) in dry dimethylacetamide (DMA) is refluxed for 4 days.[1]
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e Saponification: The resulting ester is saponified by refluxing with NaOH in a dioxane-water
medium to yield the corresponding alcohol.[1]

» Mesylation and Final Coupling: The alcohol is converted to its methanesulfonate derivative,
which is then coupled with the sodium salt of 1-acetyl-4-(4-hydroxyphenyl)piperazine in
dimethyl sulfoxide (DMSO) at 80 °C for 5 hours to yield ketoconazole.[1] The crude product
is purified by crystallization from 4-methyl-2-pentanone.[1]

Quantitative Data for Ketoconazole Intermediate
Synthesis
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Synthesis of Miconazole Intermediates

Miconazole is another important imidazole-based antifungal agent. A key step in its synthesis

involves the N-alkylation of imidazole with a derivative of 2,4'-dichlorobenzophenone,

followed by reduction and O-alkylation.

Experimental Protocols

Protocol 2.1: Synthesis of a-(1-Imidazolyl)-2,4-dichloroacetophenone

e N-Alkylation: In a 500 mL three-necked flask, dissolve imidazole (8g) and triethylamine (18
mL) in benzene (150 mL).[2] Heat the mixture to 70°C with stirring for 20 minutes.[2]

» Addition of Chloroacetophenone: Slowly add a benzene solution of 2,4-dichloro-a-

chloroacetophenone (22.35 g) dropwise to the reaction mixture.[2]
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e Reaction and Work-up: Maintain the reaction at 70°C for 1.5 hours.[2] After completion, filter
the mixture to remove triethylamine hydrochloride. The filtrate is washed with 1%
hydrochloric acid to remove unreacted imidazole and triethylamine hydrochloride.[2] The
organic layer is then processed to obtain the product.

Protocol 2.2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

e Reduction: To a suspension of sodium borohydride (0.045 g, 1.1 mmol) in anhydrous
methanol (50 mL) at a temperature below 5 °C, add a solution of a-(1-Imidazolyl)-2,4-
dichloroacetophenone (0.284 g, 1.1 mmol) in methanol (5 mL) under a nitrogen atmosphere.

o Reaction Progression: Stir the resulting mixture at room temperature for 1 hour, followed by
heating at 50 °C for 1 hour.

« |solation: After cooling, the solvent is removed in vacuo. Water (10 mL) is added, and the
product is extracted with ethyl acetate. The organic phase is dried and concentrated to yield
the product.

Protocol 2.3: Synthesis of Miconazole

o Formation of Mesylate: Dissolve 2,4-dichlorobenzyl alcohol (0.212 g, 1.2 mmol) in
dichloromethane (10 mL) and cool to 0 °C. Add triethylamine (0.17 mL, 1.2 mmol) followed
by the dropwise addition of methanesulfonyl chloride (0.094 mL, 1.2 mmol). Stir the mixture
at 0 °C for 90 minutes.

o O-Alkylation: In a separate flask, treat a solution of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-
ylethanol (0.256 g, 1 mmol) in DMF (10 mL) with sodium hydride (0.040 g, 1.1 mmol) at O
°C. Stir the mixture at room temperature for 1 hour.

e Final Reaction and Isolation: Cool the mixture to 0 °C and add the crude mesylate solution in
DMF. Stir for 1 hour at room temperature. Quench the reaction with water and extract the

product.

Quantitative Data for Miconazole Intermediate Synthesis
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Synthesis of Sertraline Intermediates

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The

synthesis of sertraline often involves 3,4-dichlorobenzophenone as a key starting material,

which can be prepared from precursors related to 2,4'-dichlorobenzophenone.

Experimental Protocols

Protocol 3.1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
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» Stobbe Condensation: 3,4-Dichlorobenzophenone is condensed with diethyl succinate in the
presence of a base like potassium tert-butoxide in an alcoholic solvent.

e Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed with hydrobromic acid in
refluxing acetic acid.

o Hydrogenation: The butenoic acid derivative is then hydrogenated over a palladium on
carbon (Pd/C) catalyst in ethyl acetate.

o Cyclization: The resulting butanoic acid is converted to its acyl chloride with thionyl chloride
and then cyclized using aluminum chloride in carbon disulfide to yield the tetralone
intermediate.

Protocol 3.2: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-
naphthalenylidene]methanamine

e Imine Formation: A mixture of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (165
g, 1 mol equiv) and isopropyl alcohol (700 mL) is cooled to -5 to -10°C in a pressure-rated
vessel.[3]

o Addition of Methylamine: Monomethylamine (60.2 g, 3.4 mol equiv) is added, and the
mixture is heated to 85-100°C for 16 hours.[3]

« |solation: The mixture is cooled to -15°C for 24 hours, and the product is isolated by filtration.

[3]
Protocol 3.3: Synthesis of Sertraline

e Reduction: The imine from Protocol 3.2 is reduced using hydrogen gas over a Pd/C catalyst
in a suitable solvent like THF.

o Resolution: The resulting racemic mixture of cis- and trans-sertraline is resolved using D-(-)-
mandelic acid to selectively crystallize the desired (1S,4S)-cis isomer.

o Salt Formation: The resolved free base is then converted to the hydrochloride salt.

Quantitative Data for Sertraline Intermediate Synthesis
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Experimental Workflow for Ketoconazole Intermediate
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Caption: Synthetic workflow for a key intermediate in the synthesis of Ketoconazole.

Mechanism of Action: Ketoconazole Inhibition of Fungal
CYP51
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Caption: Ketoconazole inhibits the fungal enzyme CYP51, disrupting ergosterol synthesis.

Mechanism of Action: Sertraline and the Serotonin
Transporter (SERT)
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Caption: Sertraline blocks the serotonin transporter (SERT), increasing serotonin levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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